molecular formula C11H14BrNO3S B12126756 2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid

2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid

Cat. No.: B12126756
M. Wt: 320.20 g/mol
InChI Key: IJZVBCVKIOLBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid (CAS: 1354949-36-2) is a brominated thiophene derivative with a tetrahydrofuran (oxolane) substituent. Its hydrochloride salt form is widely utilized as a reference standard for drug impurity profiling and in biomedical research . The compound’s molecular formula is C₁₁H₁₄NO₃SBr·HCl, with a molecular weight of 356.66 g/mol. It features a bromothiophene core linked to an aminoacetic acid moiety modified by an oxolan-2-ylmethyl group, conferring unique steric and electronic properties .

Safety Considerations: The compound requires stringent handling protocols due to hazards including skin/eye irritation (H313, H333) and harmful effects upon ingestion (H303). Protective equipment such as gloves, masks, and goggles is mandatory during experimentation .

Properties

Molecular Formula

C11H14BrNO3S

Molecular Weight

320.20 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-2-(oxolan-2-ylmethylamino)acetic acid

InChI

InChI=1S/C11H14BrNO3S/c12-7-4-9(17-6-7)10(11(14)15)13-5-8-2-1-3-16-8/h4,6,8,10,13H,1-3,5H2,(H,14,15)

InChI Key

IJZVBCVKIOLBRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(C2=CC(=CS2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid typically involves multi-step organic reactions. One possible route could include:

    Bromination: Introduction of a bromine atom to the thiophene ring.

    Amidation: Formation of the amino group linked to the oxolane moiety.

    Acylation: Introduction of the acetic acid group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the bromine atom or the acetic acid group.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as Grignard reagents or organolithium compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted thiophenes, reduced forms of the compound, or oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity.

Medicine

If the compound shows biological activity, it could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the development of new materials, such as polymers or electronic components, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, affecting biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Bromothiophene vs.
  • Amino Group Modifications: The oxolan-2-ylmethyl substituent introduces steric bulk and polarity, contrasting with the compact cyclopropyl group in CAS 1250433-89-6 or the planar thiazole in CAS 1094293-78-3 .
  • Functional Groups : Ester derivatives (e.g., methyl ester in ) exhibit higher lipophilicity than carboxylic acids, affecting bioavailability .

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the primary compound enhances water solubility compared to neutral analogs like 2-(4-bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid .
  • Reactivity : The oxolan moiety may participate in hydrogen bonding, while bromothiophene’s electron-withdrawing nature increases electrophilicity at the α-carbon .
  • Thermal Stability : Bromothiophene derivatives generally exhibit higher thermal stability (decomposition >200°C) than bromophenyl analogs due to aromatic thiophene’s resonance stabilization .

Biological Activity

2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid, also known as a bromothiophene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antioxidant, and enzyme inhibitory activities.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical Formula C₁₁H₁₄BrNO₃S
Molecular Weight 356.67 g/mol
IUPAC Name 2-(4-bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid; hydrochloride
PubChem CID 56798522

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant anticancer effects. For instance, a related study indicated that chalcone derivatives, which share structural similarities with our compound, showed potent activity against various cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells. The IC₅₀ values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating strong cytotoxic effects .

In particular, the compound was observed to induce cell cycle arrest in the subG0 phase, leading to increased apoptosis in cancer cells at concentrations above 5 µg/mL. At the highest concentration tested (10 µg/mL), late apoptotic and dead cell percentages rose significantly, confirming its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of this compound were assessed through its ability to scavenge free radicals. The DPPH and ABTS radical scavenging assays revealed that similar thiophene derivatives exhibited dose-dependent activity against these radicals. The most effective derivatives showed IC₅₀ values comparable to known antioxidants, indicating that our compound may also possess significant antioxidant capabilities .

Enzyme Inhibition

The sulfonamide moiety present in related compounds has been linked to enzyme inhibitory activities. Studies have shown that thiophene-based compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are crucial in various biochemical pathways related to diabetes and neurodegenerative diseases .

In vitro tests demonstrated that certain derivatives had AChE inhibitory activity with IC₅₀ values in the nanomolar range (e.g., 15.3 nM for PS-10), suggesting that our compound could similarly interact with these enzymes .

Case Studies

  • Study on Anticancer Effects :
    • Objective : Evaluate the anticancer efficacy of bromothiophene derivatives.
    • Methodology : MTT assay on cancer cell lines.
    • Findings : Significant cytotoxicity observed with increasing concentrations; induction of apoptosis confirmed via flow cytometry.
  • Antioxidant Assessment :
    • Objective : Determine free radical scavenging activity.
    • Methodology : DPPH and ABTS assays.
    • Findings : Notable dose-dependent inhibition of radical formation.
  • Enzyme Inhibition Study :
    • Objective : Investigate AChE inhibition.
    • Methodology : Ellman’s method for enzyme activity measurement.
    • Findings : Compounds exhibited significant inhibition, suggesting potential for treating Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.